3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. The compound features a complex structure with a benzodioxole moiety, a fluorine atom, and a pyrimidoindole core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as tubulin, a protein involved in microtubule assembly. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Compared to other indole-based compounds, 3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one stands out due to its unique combination of a benzodioxole moiety and a fluorine atom. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole group and have shown anticancer activity.
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the benzodioxole moiety and have been studied for their biological activities.
N-(1,3-benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-oxopropan-2-yl}-N-(4-nitrophenylsulfonyl)benzamide: This compound features a similar benzodioxole group and has been evaluated for its pharmacological properties.
Properties
CAS No. |
374911-95-2 |
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Molecular Formula |
C18H12FN3O3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H12FN3O3/c19-11-2-3-13-12(6-11)16-17(21-13)18(23)22(8-20-16)7-10-1-4-14-15(5-10)25-9-24-14/h1-6,8,21H,7,9H2 |
InChI Key |
NTLGVPBTPVPVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
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